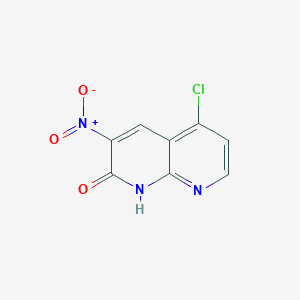

5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one

Description

Properties

Molecular Formula |

C8H4ClN3O3 |

|---|---|

Molecular Weight |

225.59 g/mol |

IUPAC Name |

5-chloro-3-nitro-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C8H4ClN3O3/c9-5-1-2-10-7-4(5)3-6(12(14)15)8(13)11-7/h1-3H,(H,10,11,13) |

InChI Key |

DDMQQZDWXUYWEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=C1Cl)C=C(C(=O)N2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one typically involves the nitration of 5-chloro-1,8-naphthyridin-2(1H)-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Amino derivatives: Formed by the reduction of the nitro group.

Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one have shown efficacy against a range of bacterial strains, including resistant strains. The mechanism often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

1.2 Anticancer Properties

Naphthyridine derivatives have been investigated for their anticancer activities. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors . The specific structural features of this compound contribute to its potential as a lead compound in developing novel anticancer agents.

1.3 Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives are also noteworthy. They have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them candidates for treating inflammatory diseases .

Agricultural Applications

2.1 Pesticidal Activity

The structure of this compound suggests potential use as a pesticide. Its derivatives have demonstrated insecticidal and fungicidal activities, which can be attributed to their ability to disrupt vital biological processes in pests . Research into the synthesis of more potent analogs is ongoing.

Materials Science Applications

3.1 Organic Electronics

Compounds like this compound are being explored for their electronic properties. They can serve as semiconductors or components in organic light-emitting diodes (OLEDs). The electron-withdrawing nitro group enhances charge transport properties, making these compounds suitable for electronic applications .

3.2 Sensors

The unique chemical properties of naphthyridines allow them to be utilized in sensor technology. Their ability to undergo redox reactions makes them effective in detecting various analytes, including heavy metals and organic pollutants .

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic strategies include:

- Electrophilic Aromatic Substitution: This method allows for the introduction of functional groups at specific positions on the naphthyridine ring.

- Cross-Coupling Reactions: These reactions enable the formation of complex structures with high specificity and yield .

Case Studies

Mechanism of Action

The mechanism of action of 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data for 5-chloro-3-nitro-1,8-naphthyridin-2(1H)-one and related compounds:

Biological Activity

5-Chloro-3-nitro-1,8-naphthyridin-2(1H)-one is a member of the naphthyridine family, which has garnered attention due to its diverse biological activities. This compound's structure, characterized by the presence of chlorine and nitro substituents, influences its interaction with biological targets, leading to various pharmacological effects.

- Molecular Formula : C₈H₅ClN₂O₃

- Molecular Weight : 202.59 g/mol

- CAS Number : 1237535-79-3

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Moderate Inhibition | |

| Pseudomonas aeruginosa | Moderate Inhibition |

The compound's mechanism involves the inhibition of penicillin-binding proteins (PBPs), crucial for bacterial cell wall synthesis, leading to bactericidal effects.

Antifungal Activity

In addition to antibacterial properties, derivatives of naphthyridines, including this compound, have shown antifungal activity:

| Fungal Strain | Activity | Reference |

|---|---|---|

| Candida albicans | Moderate Inhibition | |

| Aspergillus niger | Moderate Inhibition |

These findings suggest that the compound can disrupt fungal cell integrity, although further studies are needed to quantify its efficacy compared to standard antifungal agents.

Anticancer Potential

Recent studies have explored the anticancer potential of naphthyridine derivatives. The mechanism of action appears to involve:

- Induction of apoptosis in cancer cells.

- Modulation of signaling pathways related to cell proliferation and survival.

For instance, certain derivatives have been documented to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at specific positions on the naphthyridine ring can enhance potency and selectivity:

- Chlorine Substitution : Enhances interaction with biological targets.

- Nitro Group : Contributes to increased electron affinity, potentially improving binding with enzymes or receptors.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various naphthyridine derivatives against resistant strains of Staphylococcus aureus. The results indicated that compounds with a chlorine substituent exhibited superior activity compared to their non-substituted counterparts .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induced significant cytotoxicity at micromolar concentrations. The compound was shown to activate caspase pathways leading to apoptosis in MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.